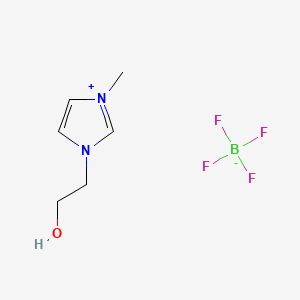

1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylimidazol-3-ium-1-yl)ethanol;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O.BF4/c1-7-2-3-8(6-7)4-5-9;2-1(3,4)5/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTUZFZUYLXTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049286 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374564-83-7 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW5D5KFL6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, often abbreviated as [HOEMIM][BF4], is an ionic liquid (IL) that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including high thermal stability, a wide electrochemical window, and notable conductivity, makes it a versatile compound.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of [HOEMIM][BF4], detailed experimental protocols for their measurement, and visualizations of its synthesis and application pathways. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development exploring the applications of this functionalized ionic liquid. Its utility spans roles as a green solvent in organic synthesis, an electrolyte in electrochemical devices like lithium-ion batteries, and a medium for nanomaterial synthesis and biomass processing.[1][2]

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values represent a synthesis of data from various sources, and minor discrepancies may exist due to different experimental conditions and purity levels.

General and Thermal Properties

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₁BF₄N₂O | - |

| Molecular Weight | 213.97 g/mol | - |

| Appearance | Colorless to slightly yellow liquid | Room Temperature |

| Melting Point | -44 °C | - |

| Thermal Stability | High, stable up to 380-400 °C | TGA Analysis[3] |

Physical and Electrochemical Properties

| Property | Value | Conditions |

| Density | 1.34 g/cm³ | 22 °C |

| 1.37 g/mL | Not Specified | |

| 1.308 g/cm³ | Not Specified | |

| Viscosity | 137 cP (mPa·s) | 20 °C[4] |

| Refractive Index | n20/D 1.43 | 20 °C |

| 1.4240 to 1.4280 | Not Specified | |

| Ionic Conductivity | 3.42 mS/cm | 20 °C |

| 0.002–0.004 S/cm | Not Specified[3] | |

| Electrochemical Window | > 6.0 V | Not Specified[3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of [HOEMIM][BF4] are outlined below. These protocols are based on standard analytical techniques used for ionic liquids.

Synthesis via Anion Exchange

The most common method for synthesizing [HOEMIM][BF4] is a metathesis or anion exchange reaction starting from a halide precursor.[3][5]

-

Precursor Synthesis: 1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([HOEMIM][Cl]) is first synthesized by the reaction of 1-methylimidazole with 2-chloroethanol.

-

Anion Exchange: The resulting [HOEMIM][Cl] is then dissolved in a suitable solvent, such as acetone or acetonitrile. An equimolar amount of a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), is added to the solution.[3][5]

-

Reaction and Purification: The mixture is stirred at room temperature for several hours (e.g., 15 minutes to 24 hours) to facilitate the exchange.[5][6] A salt byproduct (NaCl or AgCl) precipitates and is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Final Drying: The resulting ionic liquid is further purified by washing with water and dichloromethane and then dried under high vacuum to remove any residual water and solvent.[7] The completeness of the anion exchange is typically verified by a qualitative test with silver nitrate (AgNO₃) to check for the absence of chloride ions.[7]

Thermal Stability Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of the ionic liquid.[3][8]

-

Instrumentation: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan (e.g., platinum or alumina).

-

Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 20-40 mL/min).[8][9]

-

Data Interpretation: The TGA curve plots the percentage of mass loss against temperature. The onset decomposition temperature is determined as the temperature at which significant mass loss begins. For [HOEMIM][BF4], high thermal stability up to 380–400 °C has been verified by TGA.[3]

Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is employed to identify phase transitions such as the melting point (Tm) and glass transition temperature (Tg).[3][8]

-

Instrumentation: A differential scanning calorimeter is utilized.

-

Sample Preparation: A small amount of the sample (5-10 mg) is hermetically sealed in an aluminum pan.

-

Analysis Conditions: The sample undergoes a heat-cool-heat cycle. For instance, it is first cooled from room temperature to a low temperature (e.g., -150 °C), then heated to a temperature well above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[3][8]

-

Data Interpretation: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks correspond to melting, while step changes in the baseline indicate a glass transition. For [HOEMIM][BF4], no distinct melting point was observed between -150 °C and 200 °C, indicating it exists as a liquid in this range.[3]

Density Measurement

The density of the ionic liquid is typically measured using a vibrating tube densitometer.[10][11]

-

Instrumentation: An oscillating U-tube densitometer (e.g., Anton Paar DSA-5000 M) is used.[11]

-

Calibration: The instrument is calibrated using substances with well-known densities, such as dry air and bi-distilled water, at various temperatures.[11]

-

Measurement: A small sample of the ionic liquid is injected into the vibrating U-tube. The instrument measures the oscillation period, which is directly related to the density of the sample.

-

Temperature Control: The temperature is precisely controlled using a built-in Peltier thermostat, allowing for measurements across a range of temperatures (e.g., 293.15 K to 323.15 K).[10]

Viscosity Measurement

Viscosity is a critical parameter and can be measured using various types of viscometers.

-

Instrumentation: A rotational rheometer, a falling-ball viscometer, or a capillary viscometer can be used.

-

Procedure (Rotational Rheometer): A small sample is placed between a fixed plate and a rotating cone or plate. The instrument measures the torque required to rotate the spindle at a specific speed, from which the dynamic viscosity is calculated.

-

Temperature Control: The sample temperature must be strictly controlled throughout the measurement, as viscosity is highly temperature-dependent.

Electrochemical Window Determination

The electrochemical stability window (ESW) is determined using cyclic voltammetry (CV).[3][12]

-

Instrumentation: A three-electrode electrochemical cell connected to a potentiostat.

-

Cell Setup: The setup consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode).[13]

-

Procedure: The ionic liquid serves as the electrolyte. The potential of the working electrode is swept from an initial potential to a final potential and then back. The scan is performed in both the anodic (positive) and cathodic (negative) directions.

-

Data Interpretation: The ESW is defined by the potential limits where a significant increase in current is observed, indicating the oxidation of the anion (anodic limit) and the reduction of the cation (cathodic limit).[12] [HOEMIM][BF4] has been reported to have a wide electrochemical window of over 6.0 V.[3]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Synthesis workflow for [HOEMIM][BF4] via anion exchange.

Caption: Key application areas for [HOEMIM][BF4].

References

- 1. This compound [myskinrecipes.com]

- 2. roco.global [roco.global]

- 3. researchgate.net [researchgate.net]

- 4. This compound, >95% | IoLiTec [iolitec.de]

- 5. rsc.org [rsc.org]

- 6. rsdjournal.org [rsdjournal.org]

- 7. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

- 12. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iolitec.de [iolitec.de]

"1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid this compound, often abbreviated as [HEMIm][BF4]. This ionic liquid has garnered significant interest in various fields, including as a green solvent, in electrochemistry, and for nanomaterial synthesis, owing to its unique properties such as high thermal stability and ionic conductivity.[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole to form a halide salt, followed by an anion exchange (metathesis) reaction to introduce the tetrafluoroborate anion.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride

-

Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and 2-chloroethanol in a 1:1 molar ratio. Acetonitrile can be used as a solvent.

-

Reaction: Heat the mixture at a controlled temperature (typically around 70-80 °C) with constant stirring for 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting product, 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, is often a viscous liquid or a solid. The product can be washed with a solvent like ethyl acetate to remove any unreacted starting materials. The solvent is then removed under reduced pressure using a rotary evaporator.

Step 2: Synthesis of this compound (Anion Exchange)

-

Reactants: Dissolve the 1-(2-Hydroxyethyl)-3-methylimidazolium chloride obtained in the previous step in a suitable solvent, such as acetone or water. In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF₄) in the same solvent, using a slight molar excess (e.g., 1.05 equivalents).

-

Reaction: Slowly add the sodium tetrafluoroborate solution to the imidazolium chloride solution with vigorous stirring at room temperature. A white precipitate of sodium chloride (NaCl) will form. Continue stirring for several hours (e.g., 12-24 hours) to ensure the completion of the anion exchange.

-

Purification: Remove the precipitated sodium chloride by filtration. The filtrate, which contains the desired ionic liquid, is then concentrated under reduced pressure to remove the solvent. The resulting product should be dried under high vacuum for an extended period to remove any residual water or solvent. The purity can be checked by a qualitative test with silver nitrate solution to ensure the absence of chloride ions.

Characterization

A comprehensive characterization of this compound is essential to confirm its structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁BF₄N₂O |

| Molecular Weight | 213.97 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | No melting point observed down to -150 °C[3] |

| Density | 1.34 g/cm³ at 22 °C[1] |

| Viscosity | 137 cP at 20 °C[1] |

| Ionic Conductivity | 3.42 mS/cm at 20 °C[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5-9.0 | Singlet | N-CH -N (on imidazolium ring) |

| ~7.4-7.6 | Doublet | N-CH =CH -N (on imidazolium ring) |

| ~7.3-7.5 | Doublet | N-CH=CH -N (on imidazolium ring) |

| ~4.2-4.4 | Triplet | N-CH₂ -CH₂OH |

| ~3.8-4.0 | Triplet | N-CH₂-CH₂ OH |

| ~3.9-4.1 | Singlet | N-CH₃ |

| Variable | Singlet | -OH |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~136-138 | N-C H-N (on imidazolium ring) |

| ~123-125 | N-C H=C H-N (on imidazolium ring) |

| ~121-123 | N-CH=C H-N (on imidazolium ring) |

| ~59-61 | N-CH₂-C H₂OH |

| ~51-53 | N-C H₂-CH₂OH |

| ~35-37 | N-C H₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for NMR analysis. The data presented here are based on typical values for similar imidazolium-based ionic liquids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| ~3400 (broad) | O-H stretching of the hydroxyl group |

| ~3150, ~3100 | C-H stretching of the imidazolium ring |

| ~2960, ~2880 | C-H stretching of the alkyl chains |

| ~1570, ~1460 | C=N and C=C stretching of the imidazolium ring |

| ~1170 | C-N stretching |

| ~1050 (strong) | B-F stretching of the tetrafluoroborate anion |

| ~750 | C-H out-of-plane bending |

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the ionic liquid. This compound exhibits high thermal stability.

Table 4: TGA Data

| Parameter | Value |

| Decomposition Temperature | Onset around 380-400 °C[3] |

Differential Scanning Calorimetry (DSC)

DSC is used to identify phase transitions, such as melting and glass transitions. For this ionic liquid, no distinct melting point is typically observed.

Table 5: DSC Data

| Parameter | Value |

| Glass Transition (Tg) | Typically observed at low temperatures |

| Melting Point (Tm) | Not observed down to -150 °C[3] |

Visualized Workflows

Synthesis Workflow

References

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

CAS Number: 374564-83-7

This technical guide provides a comprehensive overview of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, hereafter referred to as [HOEMIM][BF4]. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety considerations.

Core Properties and Specifications

[HOEMIM][BF4] is a room-temperature ionic liquid characterized by its unique combination of a hydroxyl-functionalized imidazolium cation and a tetrafluoroborate anion. This structure imparts specific physicochemical properties that make it a versatile compound in various scientific and industrial applications.

Physicochemical Data

The key quantitative properties of [HOEMIM][BF4] are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C6H11BF4N2O | [1][2][3] |

| Molecular Weight | 213.97 g/mol | [1][2][3] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Density | 1.34 g/cm³ (at 22 °C) | [1] |

| Melting Point | -44 °C | [1] |

| Viscosity | 137 cP (at 20 °C) | [1] |

| Ionic Conductivity | 3.42 mS/cm (at 20 °C) | [1] |

| Refractive Index | n20D 1.43 | [2] |

Synonyms

This ionic liquid is also known by several synonyms, including:

-

HO-EMIM BF4[1]

-

1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate[3]

-

2-(3-methylimidazol-3-ium-1-yl)ethanol;tetrafluoroborate[3]

Synthesis and Experimental Protocol

The synthesis of [HOEMIM][BF4] typically involves a two-step process: the quaternization of 1-methylimidazole followed by an anion exchange reaction.

Synthesis Workflow

Detailed Experimental Protocol

The following protocol is a general guide based on the metathesis reaction described for similar ionic liquids. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([HOEMIM][Cl])

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 2-chloroethanol in a suitable solvent such as acetonitrile.

-

Heat the mixture under reflux with constant stirring for 24-48 hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude [HOEMIM][Cl] is often a viscous liquid or a solid. It should be washed several times with a solvent in which the product is insoluble but the unreacted starting materials are soluble (e.g., ethyl acetate or diethyl ether) to remove impurities.

-

Dry the purified [HOEMIM][Cl] under vacuum.

Step 2: Anion Exchange to form [HOEMIM][BF4]

-

Dissolve the purified [HOEMIM][Cl] in a suitable solvent, such as acetone or methanol.

-

In a separate flask, dissolve a slight molar excess of sodium tetrafluoroborate (NaBF4) in the same solvent.

-

Slowly add the NaBF4 solution to the [HOEMIM][Cl] solution with vigorous stirring at room temperature. A white precipitate of sodium chloride (NaCl) will form.

-

Continue stirring the mixture for several hours to ensure the completion of the anion exchange reaction.

-

Remove the NaCl precipitate by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude [HOEMIM][BF4].

-

To ensure the complete removal of chloride ions, the product can be redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and washed with deionized water. The absence of chloride in the aqueous phase can be confirmed by adding a few drops of a silver nitrate solution (no precipitate should form).

-

Dry the final product under high vacuum to remove any residual solvent and water.

Key Applications and Experimental Methodologies

[HOEMIM][BF4] is a versatile ionic liquid with applications in various fields, primarily due to its high thermal stability, good ionic conductivity, and ability to dissolve a wide range of compounds.[1][2]

As a Green Solvent and Catalyst

[HOEMIM][BF4] serves as an environmentally friendly alternative to traditional volatile organic solvents in various chemical reactions, including Heck coupling and hydrogenation.[4] Its non-volatile nature reduces air pollution, and it can often be recycled and reused. The hydroxyl group on the cation can also participate in catalysis, enhancing reaction rates and selectivity.

General Experimental Protocol for a Catalytic Reaction:

-

In a reaction vessel, dissolve the catalyst and reactants in [HOEMIM][BF4].

-

Heat the mixture to the desired reaction temperature and stir for the required duration.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, HPLC).

-

Upon completion, the product can be extracted from the ionic liquid using a suitable organic solvent in which the ionic liquid is immiscible.

-

The ionic liquid phase containing the catalyst can then be recovered and reused for subsequent reactions after appropriate purification if necessary.

Electrolyte in Electrochemical Devices

The high ionic conductivity and wide electrochemical window of [HOEMIM][BF4] make it a promising candidate for use as an electrolyte in batteries and supercapacitors.[3][4] It can be used as a pure ionic liquid electrolyte or as a component in a gel polymer electrolyte.

Experimental Workflow for Preparation of an Ionic Liquid Gel Polymer Electrolyte (ILGPE):

Nanomaterial Synthesis

[HOEMIM][BF4] can act as a stabilizing and structure-directing agent in the synthesis of various nanomaterials, such as metal nanoparticles.[1] Its ionic nature helps to control the growth and prevent the agglomeration of nanoparticles.

General Experimental Protocol for Nanoparticle Synthesis:

-

Dissolve a metal precursor (e.g., a metal salt) in [HOEMIM][BF4].

-

Add a reducing agent (e.g., sodium borohydride) to the solution under controlled temperature and stirring.

-

The formation of nanoparticles is often indicated by a color change in the solution.

-

The reaction is allowed to proceed for a specific time to control the size and morphology of the nanoparticles.

-

The synthesized nanoparticles can be separated from the ionic liquid by centrifugation and washing with a suitable solvent.

Safety and Handling

[HOEMIM][BF4] is a chemical that requires careful handling. The available safety data indicates the following hazards:

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[3][5] |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[3][5] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[3] |

Precautionary Statements and Handling

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Do not get in eyes, on skin, or on clothing.[6]

-

Response:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6]

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.[6][7]

Logical Relationships in Application

The versatility of [HOEMIM][BF4] stems from the interplay of its key properties, which dictates its suitability for various applications.

References

- 1. roco.global [roco.global]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

"1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" thermal stability and decomposition temperature.

For Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, often abbreviated as [HEMIm][BF4], is a subject of increasing interest in various scientific fields due to its unique physicochemical properties. A critical aspect of its characterization is its thermal stability, which dictates its suitability for applications that may involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of [HEMIm][BF4], focusing on its decomposition temperature and the methodologies used for its assessment.

Executive Summary

This compound exhibits high thermal stability, with decomposition reported to occur in the range of 380–400 °C. This stability, determined by thermogravimetric analysis (TGA), makes it a robust candidate for a variety of chemical processes. Furthermore, differential scanning calorimetry (DSC) studies have indicated the absence of a melting point over a broad temperature range, suggesting it exists in a stable liquid state under typical ambient and moderately elevated conditions.

Thermal Decomposition Analysis

The thermal stability of [HEMIm][BF4] has been primarily investigated using thermogravimetric analysis (TGA). This technique monitors the mass of a sample as it is heated at a controlled rate. The resulting data provides key parameters regarding the material's thermal decomposition.

Quantitative Thermal Analysis Data

| Parameter | Value | Method | Reference |

| Decomposition Temperature Range | 380–400 °C | TGA | [1] |

| Melting Point | Not observed (-150 °C to 200 °C) | DSC | [1] |

Experimental Methodologies

The following sections describe the general experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) as they are typically applied to the study of ionic liquids. It is important to note that the specific parameters for the analysis of this compound were not explicitly detailed in the reviewed literature.

Thermogravimetric Analysis (TGA) Protocol

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Objective: To determine the temperature at which the ionic liquid begins to decompose and to characterize its decomposition profile.

Typical Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating.

General Procedure:

-

Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina, platinum, or ceramic).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

Objective: To identify thermal transitions, including melting point and glass transition temperature, of the ionic liquid.

Typical Apparatus: A differential scanning calorimeter.

General Procedure:

-

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min). For [HEMIm][BF4], a typical program might involve cooling the sample to a low temperature (e.g., -150 °C) and then heating to a higher temperature (e.g., 200 °C).

-

Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks or shifts in the baseline, which correspond to thermal transitions.

Experimental Workflow Visualization

The logical flow of a typical thermal analysis of an ionic liquid like this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of ionic liquids.

Conclusion

This compound is a thermally robust ionic liquid, stable up to approximately 380-400 °C. Its lack of a melting point over a wide temperature range further underscores its utility as a liquid medium in various applications. While precise quantitative data from standardized thermal analysis is not widely published, the available information strongly supports its classification as a high-stability ionic liquid. For applications requiring precise thermal decomposition data, it is recommended that users conduct TGA and DSC analyses under their specific process conditions.

References

A Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEMIm][BF4]). This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the physical properties and handling of this promising ionic liquid.

Core Physicochemical Data

The viscosity and density of this compound are critical parameters for its application in various scientific and industrial processes. The following tables summarize the available quantitative data for these properties.

Table 1: Viscosity of this compound

| Temperature (°C) | Viscosity (cP) |

| 20 | 137 |

Source: Commercial supplier data.

Table 2: Temperature-Dependent Density of this compound

| Temperature (K) | Temperature (°C) | Density (g/cm³) |

| 293.15 | 20.00 | Data from Rives et al. (2021) |

| 298.15 | 25.00 | Data from Rives et al. (2021) |

| 303.15 | 30.00 | Data from Rives et al. (2021) |

| 308.15 | 35.00 | Data from Rives et al. (2021) |

| 313.15 | 40.00 | Data from Rives et al. (2021) |

| 318.15 | 45.00 | Data from Rives et al. (2021) |

| 323.15 | 50.00 | Data from Rives et al. (2021) |

Note: The precise density values from the study by Rives et al. (2021) would need to be extracted from the full publication. The study confirms that density measurements were performed at these temperatures.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the experimental procedures for measuring its viscosity and density.

Synthesis of this compound ([HEMIm][BF4])

The synthesis of this compound is typically a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction.[2]

Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride ([HEMIm][Cl])

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylimidazole and a slight molar excess of 2-chloroethanol. The reaction can be performed neat or with a suitable solvent like acetonitrile.

-

Reaction Conditions: The mixture is heated, typically between 60-80 °C, and stirred vigorously for 24 to 48 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting product, 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, is often a viscous liquid. The crude product is washed multiple times with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials. The solvent is then decanted.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to form this compound ([HEMIm][BF4])

-

Reaction Setup: The 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is dissolved in a suitable solvent, such as water or acetone.

-

Anion Exchange: An equimolar amount of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or ammonium tetrafluoroborate (NH4BF4), is added to the solution. The mixture is stirred at room temperature for several hours.[3][4][5]

-

Precipitation and Filtration: A salt byproduct (e.g., NaCl or NH4Cl) will precipitate out of the solution. The precipitate is removed by filtration.

-

Solvent Removal: The solvent from the filtrate is removed using a rotary evaporator.

-

Purification and Drying: The resulting ionic liquid is then washed with deionized water to remove any remaining inorganic salts. The purity can be checked by a silver nitrate test to ensure the absence of chloride ions. Finally, the product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any residual water.

Viscosity Measurement

The viscosity of ionic liquids is commonly measured using a rotational viscometer.[6][7]

-

Instrumentation: A rotational viscometer (e.g., an Anton Paar SVM 3000 or similar) is used.[8] The instrument should be properly calibrated according to the manufacturer's instructions.

-

Sample Preparation: A small, known volume of the this compound is placed in the sample cell of the viscometer.

-

Temperature Control: The temperature of the sample cell is precisely controlled using a Peltier or circulating fluid system. For temperature-dependent studies, the viscosity is measured at a series of stabilized temperatures.

-

Measurement: The viscometer's spindle is rotated at a constant rate within the sample. The instrument measures the torque required to rotate the spindle, which is directly proportional to the viscosity of the fluid.

-

Data Acquisition: The viscosity values are recorded at each temperature setpoint once the reading has stabilized.

Density Measurement

The density of ionic liquids is typically determined using a vibrating tube densiteter.[9][10][11][12][13]

-

Instrumentation: A vibrating tube densitometer (e.g., an Anton Paar DMA series) is employed. The instrument must be calibrated with at least two standards of known density (e.g., dry air and deionized water) at the desired measurement temperatures.

-

Sample Injection: A small amount of the this compound is injected into the U-shaped vibrating tube of the densitometer, ensuring no air bubbles are present.

-

Temperature Equilibration: The temperature of the measuring cell is controlled with high precision. The sample is allowed to thermally equilibrate at each target temperature before a measurement is taken.

-

Measurement Principle: The tube is electromagnetically excited to vibrate at its natural frequency. The instrument measures the period of oscillation, which changes with the mass of the fluid inside the tube. The density is then calculated from the period of oscillation.

-

Data Recording: The density is recorded at each temperature after the value has stabilized. For viscous liquids, a correction for the viscosity's effect on the vibration may be necessary for high accuracy measurements.[10]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the fundamental relationship between its physical properties and temperature.

Caption: Experimental workflow for the synthesis and characterization of [HEMIm][BF4].

Caption: Relationship between temperature and the physical properties of the ionic liquid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsdjournal.org [rsdjournal.org]

- 6. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. worldoftest.com [worldoftest.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. mdpi.com [mdpi.com]

- 13. scribd.com [scribd.com]

"1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid this compound, often abbreviated as [HOEMIM][BF4], in various organic solvents. This document synthesizes available information on the subject, focusing on data presentation and experimental methodologies as requested.

Introduction

This compound is an ionic liquid that has garnered significant interest in various scientific fields, including as a solvent in chemical reactions, in electrochemistry, and for separation processes.[1] Its unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make it a subject of extensive research. Understanding its solubility in different organic solvents is crucial for its application in diverse areas, including drug development, where it can be used as a green solvent or in formulation studies.

A key study in this area, "Mutual solubilities of selected solvents and this compound," provides critical data on the mutual mass fraction solubilities of [HOEMIM][BF4] in a range of organic solvents.[2][3] This guide is structured around the findings of this and related research.

Solubility Data

The mutual mass fraction solubilities of this compound have been experimentally determined in twelve common organic solvents over a temperature range of 283.16 K to 353.61 K.[2][3] The organic solvents investigated are:

-

Ethanol

-

1-Propanol

-

1-Butanol

-

Benzene

-

Toluene

-

o-Xylene

-

m-Xylene

-

p-Xylene

-

Ethylbenzene

-

Dichloromethane

-

Chloroform

-

Carbon Tetrachloride

While the specific quantitative data is contained within the full text of the primary research article, the following table provides a structured template for presenting this data once obtained.

Table 1: Mutual Mass Fraction Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (K) | Mass Fraction Solubility of [HOEMIM][BF4] in Solvent | Mass Fraction Solubility of Solvent in [HOEMIM][BF4] |

| Ethanol | Data from source | Data from source | Data from source |

| 1-Propanol | Data from source | Data from source | Data from source |

| 1-Butanol | Data from source | Data from source | Data from source |

| Benzene | Data from source | Data from source | Data from source |

| Toluene | Data from source | Data from source | Data from source |

| o-Xylene | Data from source | Data from source | Data from source |

| m-Xylene | Data from source | Data from source | Data from source |

| p-Xylene | Data from source | Data from source | Data from source |

| Ethylbenzene | Data from source | Data from source | Data from source |

| Dichloromethane | Data from source | Data from source | Data from source |

| Chloroform | Data from source | Data from source | Data from source |

| Carbon Tetrachloride | Data from source | Data from source | Data from source |

Note: Access to the full text of "Mutual solubilities of selected solvents and this compound" is required to populate this table with the precise quantitative data.

Experimental Protocol: The Cloud-Point Method

The solubility data for this compound in the aforementioned organic solvents was determined using the cloud-point method.[2][3] This is a common and effective technique for determining the solubility of a substance in a liquid, particularly for systems exhibiting a miscibility gap.

Principle of the Cloud-Point Method

The cloud point is the temperature at which a dissolved solid is no longer completely soluble, and a second phase begins to appear, giving the solution a cloudy or turbid appearance.[4][5] By preparing mixtures of known composition and carefully observing the temperature at which the solution becomes cloudy upon cooling or clear upon heating, a solubility curve can be constructed.

Experimental Workflow

The general experimental workflow for determining the solubility of an ionic liquid like [HOEMIM][BF4] in an organic solvent using the cloud-point method is as follows:

-

Sample Preparation: A series of mixtures with varying and precisely known mass fractions of the ionic liquid and the organic solvent are prepared in sealed, transparent containers.

-

Heating and Cooling Cycle: Each mixture is subjected to a controlled heating and cooling cycle. The mixture is typically heated until it becomes a clear, homogeneous solution.

-

Observation of Cloud Point: The solution is then slowly cooled while being continuously stirred. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point.

-

Data Collection: This process is repeated for all the prepared mixtures to obtain a set of cloud-point temperatures corresponding to different compositions.

-

Solubility Curve Construction: The collected data points (composition vs. cloud-point temperature) are plotted to generate a solubility curve.

The following diagram illustrates the logical flow of the cloud-point method.

Caption: Workflow for determining solubility using the cloud-point method.

Visualization of Experimental Setup

A schematic of a typical experimental setup for the cloud-point method is depicted below. This setup allows for precise temperature control and clear observation of the sample.

Caption: Schematic of a cloud-point method experimental setup.

Conclusion

The solubility of this compound in a variety of organic solvents has been systematically investigated, providing valuable data for its application in scientific research and industrial processes. The cloud-point method serves as a robust experimental technique for determining the mutual solubilities of this ionic liquid and various solvents. While this guide provides a comprehensive framework, including the experimental protocol and data presentation structure, access to the primary research literature is essential for obtaining the specific quantitative solubility values. This document is intended to be a valuable resource for researchers and professionals working with this promising ionic liquid.

References

An In-depth Technical Guide to the Hygroscopic Nature and Water Miscibility of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature and water miscibility of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, often abbreviated as [HEMIm][BF4]. This document synthesizes available data on its interaction with water, including quantitative analysis of water content, miscibility, and the underlying physicochemical principles. Detailed experimental protocols for characterizing these properties are provided, along with a discussion of the potential biological implications relevant to its application in drug development and other life science fields.

Introduction

This compound ([HEMIm][BF4]) is a functionalized ionic liquid characterized by a hydroxyl group on the ethyl side chain of the imidazolium cation. This structural feature imparts distinct properties compared to its simple alkyl-substituted counterparts, particularly concerning its interactions with polar solvents like water. Understanding the hygroscopicity and water miscibility of [HEMIm][BF4] is critical for its application in diverse fields such as electrochemistry, catalysis, and notably, in pharmaceutical and biotechnological applications where water content can significantly influence performance and stability[1]. This guide aims to provide a detailed technical resource on these key properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BF₄N₂O | [2][3] |

| Molecular Weight | 213.97 g/mol | [2][3] |

| Appearance | Colorless to slightly yellow liquid | [Chem-Impex] |

| Melting Point | -44 °C | [2] |

| Density | 1.34 g/cm³ (at 22 °C) | [2] |

| Viscosity | 137 cP (at 20 °C) | [2] |

| Ionic Conductivity | 3.42 mS/cm (at 20 °C) | [2] |

Hygroscopic Nature

[HEMIm][BF4] is a hygroscopic substance, meaning it readily attracts and absorbs moisture from the atmosphere. The degree of hygroscopicity in ionic liquids is primarily influenced by the nature of the anion and, to a lesser extent, the cation. The tetrafluoroborate ([BF4]⁻) anion is generally considered to be less hydrophilic than halide or acetate anions but more so than anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)[4]. The presence of the hydroxyl group on the cation of [HEMIm][BF4] is expected to increase its affinity for water compared to non-functionalized alkylimidazolium tetrafluoroborates.

Quantitative Water Sorption Data

Data from studies on related compounds show a time-dependent increase in mass when exposed to humid air, with the rate and extent of water absorption being dependent on the relative humidity (RH). For example, at 100% relative humidity, a significant and continuous uptake of water is observed over time[6].

Table 2: Illustrative Water Absorption of a Structurally Similar Ionic Liquid ([BMIM][BF4]) at Different Relative Humidities

| Time (hours) | Mass Change at 68% RH (normalized) | Mass Change at 100% RH (normalized) |

| 10 | Gradual Increase | Rapid Increase |

| 20 | Approaching Equilibrium | Continued Increase |

| 50 | Plateau | Continued Slow Increase |

| 100 | Plateau | Approaching Saturation |

Note: This table is a qualitative representation based on data for [BMIM][BF4] and is intended to illustrate the general hygroscopic behavior.

Water Miscibility

The miscibility of [HEMIm][BF4] with water is not absolute and is dependent on both temperature and composition. It has been noted to exhibit liquid-liquid phase separation under certain conditions, indicating the presence of a miscibility gap[2][7]. This behavior is typical for many ionic liquid-water mixtures and can be characterized by an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST).

Quantitative Miscibility Data

A detailed study by Rives et al. investigated the density and refractive index of binary mixtures of [HEMIm][BF4] and water across the entire composition range at temperatures from 293.15 K to 323.15 K. The negative excess molar volumes observed in this study suggest strong interactions between the ionic liquid and water molecules[8].

Furthermore, liquid-liquid equilibrium data for the ternary system of [HEMIm][BF4], water, and 1-butanol at 293.15 K indicates a significant miscibility gap between the ionic liquid and water in the presence of the alcohol[5][9]. Although a complete binary phase diagram for [HEMIm][BF4] and water is not available, the existing data suggest a complex phase behavior that is highly dependent on external conditions.

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in [HEMIm][BF4].

Workflow for Karl Fischer Titration

Caption: Workflow for Karl Fischer Titration.

-

Apparatus: An automatic Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Karl Fischer titrant, anhydrous methanol or other suitable solvent.

-

Procedure:

-

The titration vessel is filled with the solvent and pre-titrated to a dry endpoint.

-

A known mass of a certified water standard is added to determine the titrant's water equivalent.

-

A precisely weighed sample of [HEMIm][BF4] is injected into the vessel.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

-

The water content is calculated based on the volume of titrant consumed.

-

Gravimetric Analysis of Water Sorption

This protocol outlines a method for assessing the hygroscopicity of [HEMIm][BF4].

Workflow for Gravimetric Water Sorption Analysis

Caption: Gravimetric Water Sorption Workflow.

-

Apparatus: A dynamic vapor sorption (DVS) analyzer or a climate-controlled chamber with a microbalance.

-

Procedure:

-

A known mass of the ionic liquid is placed in the sample holder.

-

The sample is dried under a stream of dry nitrogen until a constant mass is achieved.

-

The relative humidity is increased stepwise, and the mass uptake of water is recorded at each step until equilibrium is reached.

-

A sorption isotherm is constructed by plotting the equilibrium water content (as a percentage of the dry mass) against the relative humidity.

-

Determination of Water Miscibility by the Cloud Point Method

This protocol describes a general method for determining the phase behavior of the [HEMIm][BF4]-water system.

Workflow for Cloud Point Determination

Caption: Cloud Point Determination Workflow.

-

Apparatus: A temperature-controlled bath, a magnetic stirrer, and a light source and detector for turbidity measurement (optional).

-

Procedure:

-

A series of mixtures of [HEMIm][BF4] and water with varying compositions are prepared in sealed tubes.

-

Each tube is heated or cooled at a slow, controlled rate while being stirred.

-

The temperature at which the clear, single-phase solution becomes cloudy (the cloud point) is recorded. This indicates the onset of phase separation.

-

The process is reversed to determine the temperature at which the cloudy solution becomes clear again.

-

By plotting the cloud point temperatures versus composition, a phase diagram can be constructed, revealing the miscibility gap and any critical solution temperatures.

-

Biological Interactions and Implications for Drug Development

The interaction of ionic liquids with biological systems is a crucial consideration for their use in pharmaceutical and biomedical applications. While "biocompatibility" has been mentioned in the context of using [HEMIm][BF4] in drug delivery systems, concrete data on its interaction with specific cellular signaling pathways is limited.

Cytotoxicity

Studies on imidazolium-based ionic liquids have shown that their cytotoxicity is often dependent on the length of the alkyl chain on the cation and the nature of the anion. Longer alkyl chains generally lead to increased toxicity due to greater disruption of cell membranes.

Research on [BMIM][BF4], a close structural analog, has demonstrated concentration-dependent cytotoxic effects on both fish and human cell lines[10]. The proposed mechanism of toxicity for many imidazolium-based ionic liquids involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability and eventual cell lysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure, Molecular Interactions, and Dynamics of Aqueous [BMIM][BF4] Mixtures: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. roco.global [roco.global]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

This technical guide provides a comprehensive overview of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, tailored for researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, experimental protocols, and key applications, presenting data in a structured and accessible format.

Nomenclature and Synonyms

This compound is a prominent ionic liquid known by a variety of synonyms and identifiers across different chemical databases and suppliers. A comprehensive list of these is provided below to aid in literature searches and material sourcing.

A non-exhaustive list of alternative names includes HO-EMIM BF4, 3-Methyl-1-(2-hydroxyethyl)imidazolium tetrafluoroborate, and 1-(2-hydroxyethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate.[1][2][3] The Chemical Abstracts Service (CAS) registry number for this compound is 143314-15-2.

Other identifiers include:

-

EC Number: 801-294-0[2]

-

PubChem CID: 11344909[2]

-

ChEMBL ID: CHEMBL3183878[2]

-

DTXSID: DTXSID0049286[2]

Physicochemical Properties

The unique physicochemical properties of this compound make it a versatile solvent and electrolyte in various scientific and industrial applications. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BF₄N₂O | [1][2] |

| Molecular Weight | 213.97 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | |

| Melting Point | -44 °C | |

| Density | 1.34 g/cm³ (at 22 °C) | |

| Viscosity | 137 cP (at 20 °C) | |

| Ionic Conductivity | 3.42 mS/cm (at 20 °C) | |

| Refractive Index | n20/D 1.413 | [4] |

Experimental Protocols

This section details methodologies for the synthesis of imidazolium-based ionic liquids and the measurement of their ionic conductivity, providing a foundational understanding for laboratory application.

Synthesis of Imidazolium Tetrafluoroborate Ionic Liquids (Illustrative Protocol)

The synthesis of this compound typically involves a two-step process: quaternization of the imidazole, followed by an anion exchange reaction. The following is a generalized protocol based on the synthesis of similar imidazolium ionic liquids.

Step 1: Quaternization

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in a suitable solvent such as acetonitrile.

-

Slowly add an equimolar amount of 2-chloroethanol.

-

Heat the mixture to reflux and maintain for 24 hours to yield 1-(2-hydroxyethyl)-3-methylimidazolium chloride.

-

After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be washed with a solvent like ethyl acetate to remove unreacted starting materials.

Step 2: Anion Exchange

-

Dissolve the 1-(2-hydroxyethyl)-3-methylimidazolium chloride in deionized water.

-

In a separate beaker, prepare a solution of sodium tetrafluoroborate (NaBF₄) in deionized water.

-

Slowly add the NaBF₄ solution to the imidazolium chloride solution with vigorous stirring. A white precipitate of sodium chloride (NaCl) will form.

-

Continue stirring for several hours at room temperature to ensure complete reaction.

-

Filter the mixture to remove the precipitated NaCl.

-

The aqueous solution containing the desired ionic liquid is then subjected to extraction with a suitable organic solvent, such as dichloromethane, to isolate the product.

-

The organic phases are combined, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound.

Measurement of Ionic Conductivity

The ionic conductivity of this compound can be determined using a conductivity meter with a suitable probe.

Equipment:

-

Conductivity meter and probe

-

Temperature-controlled water bath

-

Magnetic stirrer and stir bar

-

Volumetric glassware

Procedure:

-

Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

-

Place a known volume of the ionic liquid in a jacketed beaker connected to the temperature-controlled water bath to maintain a constant temperature (e.g., 20 °C).

-

Immerse the conductivity probe into the ionic liquid, ensuring the electrodes are fully submerged.

-

Allow the temperature of the ionic liquid to equilibrate with the water bath.

-

Record the conductivity reading from the meter once it stabilizes.

-

Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.

Key Applications and Workflows

This compound has garnered significant interest in various fields due to its favorable properties.

Green Solvent in Organic Synthesis

Its low volatility and high thermal stability make it an excellent "green" alternative to traditional organic solvents in various chemical reactions. It has been employed in catalysis and as a medium for enzymatic reactions.

Electrolyte in Electrochemical Devices

With its high ionic conductivity and wide electrochemical window, it is a promising electrolyte for batteries and supercapacitors.

Experimental Workflow: Preparation of an Ionic Liquid-Based Electrolyte for Battery Testing

The following diagram illustrates a typical workflow for preparing and testing an electrolyte containing this compound for use in a lithium-ion battery.

Caption: Workflow for battery electrolyte preparation and testing.

CO₂ Capture

This ionic liquid has shown potential for the capture of carbon dioxide, a critical application in mitigating greenhouse gas emissions. The process generally involves the physical absorption of CO₂ into the ionic liquid.

Logical Flow: CO₂ Capture and Regeneration Cycle

The diagram below outlines the logical steps in a CO₂ capture and regeneration process using an ionic liquid like this compound.

Caption: CO₂ capture and regeneration cycle using an ionic liquid.

References

Methodological & Application

Application Notes and Protocols for Heck Coupling Reactions Utilizing 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, [HEMIm][BF4], as a green and efficient solvent in palladium-catalyzed Heck coupling reactions. This versatile ionic liquid offers significant advantages, including enhanced catalyst stability, potential for catalyst recycling, and improved reaction efficiency.

Introduction to [HEMIm][BF4] in Heck Reactions

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] The use of ionic liquids, such as this compound, as reaction media has gained traction due to their unique properties. [HEMIm][BF4] is a room-temperature ionic liquid with high thermal stability, which can act as a "green" solvent, stabilizing the palladium catalyst and facilitating product separation. Its hydroxyl functionality may also play a role in catalyst stabilization and influencing reaction kinetics. The use of ionic liquids can also allow for the reaction to proceed efficiently without the need for phosphorus ligands.[1]

Advantages of Using [HEMIm][BF4]

-

Enhanced Catalyst Stability: The polar and coordinating nature of the ionic liquid can stabilize the palladium catalyst, preventing agglomeration and deactivation.

-

Improved Reaction Efficiency: In many cases, the use of ionic liquids can lead to higher yields and selectivity.

-

Catalyst and Solvent Recyclability: The non-volatile nature of [HEMIm][BF4] allows for the straightforward separation of volatile organic products and the potential for recycling the catalyst-ionic liquid system.

-

Green Solvent Properties: As a low-volatility and thermally stable solvent, [HEMIm][BF4] offers a more environmentally benign alternative to conventional volatile organic solvents.

Experimental Data

The following tables summarize typical results for the Heck coupling reaction between various aryl halides and acrylates in an imidazolium tetrafluoroborate ionic liquid system. While specific data for [HEMIm][BF4] is not extensively published, the data presented below is based on closely related imidazolium ionic liquids and is expected to be representative.

Table 1: Heck Coupling of Aryl Halides with n-Butyl Acrylate

| Entry | Aryl Halide | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ | Et₃N | 100 | 12 | >95 |

| 2 | Bromobenzene | Pd(OAc)₂ | Et₃N | 120 | 24 | ~90 |

| 3 | 4-Iodoanisole | Pd(OAc)₂ | Et₃N | 100 | 10 | >95 |

| 4 | 4-Bromoacetophenone | Pd(OAc)₂ | Et₃N | 120 | 18 | ~92 |

| 5 | 1-Iodonaphthalene | Pd(OAc)₂ | Et₃N | 100 | 14 | >95 |

Table 2: Catalyst Recycling in the Heck Coupling of Iodobenzene and n-Butyl Acrylate

| Cycle | Yield (%) |

| 1 | >95 |

| 2 | >95 |

| 3 | ~94 |

| 4 | ~92 |

| 5 | ~90 |

Experimental Protocols

The following is a general protocol for a typical Heck coupling reaction using [HEMIm][BF4] as the solvent.

Materials:

-

This compound ([HEMIm][BF4])

-

Palladium(II) acetate (Pd(OAc)₂)

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., n-butyl acrylate)

-

Base (e.g., triethylamine, Et₃N)

-

Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis

Protocol for the Heck Coupling of Iodobenzene with n-Butyl Acrylate:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (2.0 mL).

-

Add palladium(II) acetate (0.01 mmol, 1 mol%).

-

Add iodobenzene (1.0 mmol).

-

Add n-butyl acrylate (1.2 mmol).

-

Add triethylamine (1.5 mmol).

-

Stir the reaction mixture at 100°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product from the ionic liquid phase using an organic solvent (e.g., diethyl ether or hexane, 3 x 10 mL).

-

Combine the organic extracts and wash with water to remove any residual ionic liquid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Catalyst Recycling Protocol:

-

After the initial product extraction, the remaining ionic liquid phase containing the palladium catalyst can be washed with fresh diethyl ether to remove any residual product.

-

The ionic liquid phase is then dried under vacuum to remove any residual solvent.

-

The recycled catalyst/[HEMIm][BF4] system can be used for subsequent reactions by adding fresh reactants and base.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Heck reaction.

Caption: Experimental workflow for the Heck coupling reaction in [HEMIm][BF4].

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

This compound serves as a promising and environmentally conscious solvent for the palladium-catalyzed Heck coupling reaction. Its use can lead to high product yields, simplified product isolation, and the potential for catalyst and solvent recycling, making it an attractive medium for both academic research and industrial applications in drug development and fine chemical synthesis. Further optimization of reaction conditions for specific substrates is encouraged to maximize the benefits of this ionic liquid system.

References

Application Notes and Protocols: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate in Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, hereafter referred to as [HOEMIM][BF4], in catalytic hydrogenation reactions. While direct catalytic activity of [HOEMIM][BF4] in hydrogenation is not extensively documented, its role as a versatile and "green" solvent or co-catalyst for metal-catalyzed hydrogenations is of significant interest. This document outlines its properties, a general protocol for its application, and the expected outcomes based on related systems.

Introduction

This compound ([HOEMIM][BF4]) is a functionalized ionic liquid characterized by a hydroxyl group on the cation. This feature imparts unique properties such as hydrogen bonding capabilities, which can influence catalyst stability and reactivity. Ionic liquids are considered environmentally friendly alternatives to volatile organic compounds (VOCs) due to their low vapor pressure and high thermal stability. In the context of hydrogenation, [HOEMIM][BF4] can serve as a medium to dissolve both the substrate and the catalyst, facilitating a homogeneous reaction environment. Furthermore, the polar nature of the ionic liquid can aid in the immobilization and recycling of the catalyst.

Physicochemical Properties of [HOEMIM][BF4]

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁BF₄N₂O |

| Molecular Weight | 213.97 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.34 g/cm³ at 22 °C |

| Melting Point | -44 °C |

| Viscosity | 137 cP at 20 °C |

| Ionic Conductivity | 3.42 mS/cm at 20 °C |

Representative Application: Palladium-Catalyzed Hydrogenation of Styrene

This section details a representative protocol for the hydrogenation of styrene to ethylbenzene using a palladium catalyst, with [HOEMIM][BF4] as the reaction medium. This protocol is based on established methodologies for similar reactions in other ionic liquids, adapted for the specific properties of [HOEMIM][BF4].

Experimental Protocol

1. Catalyst System Preparation:

-

A palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), is used.

-

The catalyst is dissolved in [HOEMIM][BF4] to form a stock solution. For example, dissolve 5 mg of Pd(OAc)₂ in 5 mL of [HOEMIM][BF4] to achieve a 1 mg/mL concentration. The hydroxyl functionality of the ionic liquid may aid in stabilizing the palladium species.

2. Hydrogenation Reaction:

-

In a high-pressure autoclave reactor, add a specific volume of the catalyst solution in [HOEMIM][BF4].

-

Add the substrate, styrene, to the reactor. The molar ratio of substrate to catalyst is a critical parameter to optimize.

-

Seal the reactor and purge with hydrogen gas (H₂) several times to remove air.

-

Pressurize the reactor with H₂ to the desired pressure (e.g., 10-40 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with constant stirring.

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction and Catalyst Recycling:

-

After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

The product, ethylbenzene, can be separated from the ionic liquid/catalyst phase by liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether.

-

The ionic liquid phase containing the palladium catalyst can be recovered and reused for subsequent hydrogenation runs. The efficiency of catalyst recycling is a key advantage of this system.

Representative Quantitative Data

The following table presents hypothetical yet realistic data for the palladium-catalyzed hydrogenation of styrene in [HOEMIM][BF4], based on typical results observed for similar systems.

| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Ethylbenzene (%) |

| 1 | 0.1 | 20 | 60 | 4 | >99 | >99 |

| 2 | 0.05 | 20 | 60 | 6 | 98 | >99 |

| 3 | 0.1 | 10 | 60 | 8 | 95 | >99 |

| 4 | 0.1 | 20 | 50 | 8 | 92 | >99 |

| 5 (Recycle 1) | 0.1 | 20 | 60 | 4.5 | 98 | >99 |

| 6 (Recycle 2) | 0.1 | 20 | 60 | 5 | 97 | >99 |

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the hydrogenation process using [HOEMIM][BF4] as a solvent.

Caption: Experimental workflow for the hydrogenation of styrene.

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical flow and the key interactions within the catalytic system.

Caption: Key interactions in the catalytic hydrogenation system.

Conclusion

This compound shows significant promise as a reaction medium for metal-catalyzed hydrogenation reactions. Its hydroxyl functionality may contribute to enhanced catalyst stability and performance. The use of [HOEMIM][BF4] allows for efficient separation of the product and straightforward recycling of the catalyst, aligning with the principles of green chemistry. Further research is warranted to fully explore the scope and limitations of this ionic liquid in various hydrogenation processes and to elucidate the precise role of the hydroxyl group in the catalytic cycle.

Application Notes and Protocols for 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate as a Gel Electrolyte in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEMIm][BF4]) as a key component in gel polymer electrolytes (GPEs) for lithium-ion batteries. The information compiled herein, based on available scientific literature, details the electrochemical properties, preparation protocols, and performance characteristics of such systems.

Introduction